REACTION_SMILES
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[CH2:5]([CH3:6])[S:7](=[O:8])(=[O:9])[O:10][c:11]1[cH:12][c:13]([C:18]([CH2:19][OH:20])([CH3:21])[CH3:22])[c:14]([OH:17])[cH:15][cH:16]1.[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[OH2:23].[S:1]([Cl:2])([Cl:3])=[O:4]>>[CH2:5]([CH3:6])[S:7](=[O:8])(=[O:9])[O:10][c:11]1[cH:12][c:13]2[c:14]([cH:15][cH:16]1)[O:20][CH2:19][C:18]2([CH3:21])[CH3:22]
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Name
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CCS(=O)(=O)Oc1ccc(O)c(C(C)(C)CO)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(=O)(=O)Oc1ccc(O)c(C(C)(C)CO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CCS(=O)(=O)Oc1ccc2c(c1)C(C)(C)CO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |